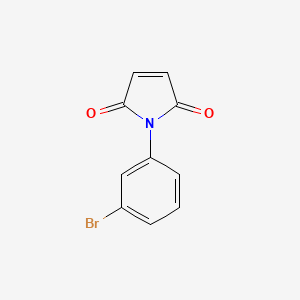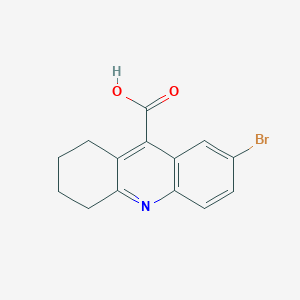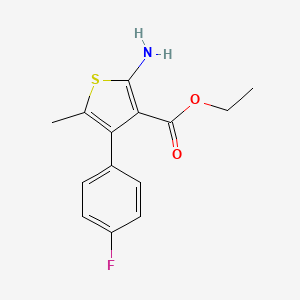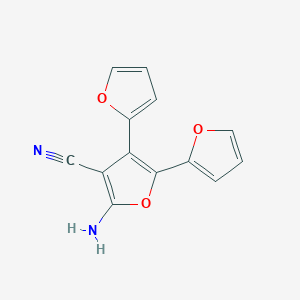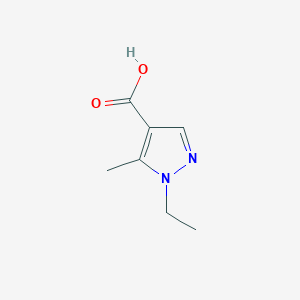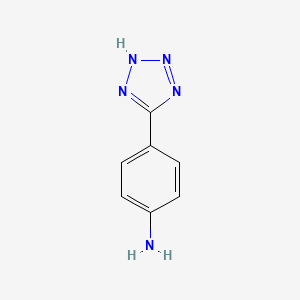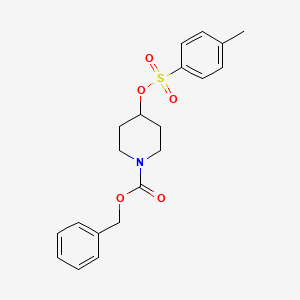
4-(Toluenosulfoniloxi)piperidin-1-ilcarboxilato de bencilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(tosyloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H23NO5S and a molecular weight of 389.47 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Benzyl 4-(tosyloxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of piperidine derivatives and their biological activities.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 4-(tosyloxy)piperidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of benzyl piperidine-1-carboxylate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for Benzyl 4-(tosyloxy)piperidine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(tosyloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium phthalimide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted piperidine derivatives, depending on the nucleophile used.
Reduction Reactions: The major product is the reduced piperidine derivative.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(tosyloxy)piperidine-1-carboxylate involves its ability to undergo substitution and reduction reactions. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The compound can also be reduced to form the corresponding piperidine derivative, which can further participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-oxo-1-piperidinecarboxylate: Similar in structure but lacks the tosyl group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidine derivative with different functional groups.
Uniqueness
Benzyl 4-(tosyloxy)piperidine-1-carboxylate is unique due to the presence of the tosyl group, which makes it a versatile intermediate for various chemical reactions. The tosyl group enhances the compound’s reactivity, making it suitable for a wide range of synthetic applications .
Propiedades
IUPAC Name |
benzyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-16-7-9-19(10-8-16)27(23,24)26-18-11-13-21(14-12-18)20(22)25-15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGVXQVMKCJZTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318275 |
Source


|
| Record name | Benzyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196601-12-4 |
Source


|
| Record name | Benzyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
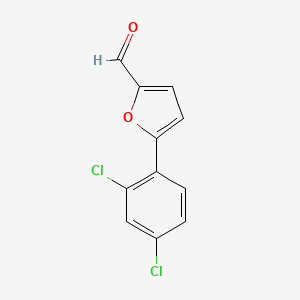
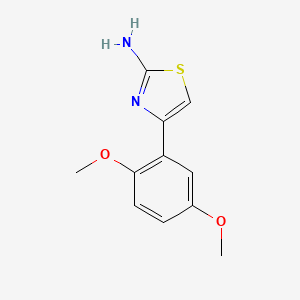
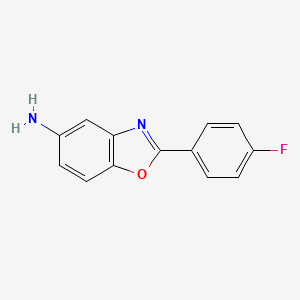
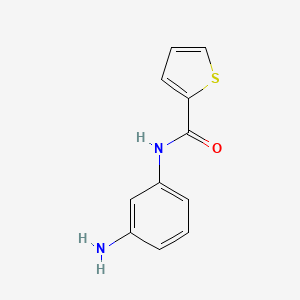
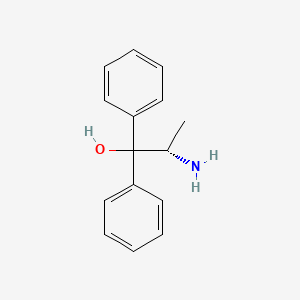
![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)

